molecular formula C11H7F3INO B12998697 3-Iodo-2-methyl-6-(trifluoromethyl)quinolin-4(1H)-one

3-Iodo-2-methyl-6-(trifluoromethyl)quinolin-4(1H)-one

Cat. No.: B12998697
M. Wt: 353.08 g/mol
InChI Key: TWIGICNRYHFJGL-UHFFFAOYSA-N
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Description

3-Iodo-2-methyl-6-(trifluoromethyl)quinolin-4(1H)-one is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of iodine, methyl, and trifluoromethyl groups in the compound may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-methyl-6-(trifluoromethyl)quinolin-4(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, starting from a substituted aniline, the compound can be synthesized through a series of steps including iodination, methylation, and cyclization.

Industrial Production Methods: Industrial production methods for such compounds typically involve optimizing the reaction conditions to achieve

Properties

IUPAC Name

3-iodo-2-methyl-6-(trifluoromethyl)-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3INO/c1-5-9(15)10(17)7-4-6(11(12,13)14)2-3-8(7)16-5/h2-4H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIGICNRYHFJGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C=CC(=C2)C(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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